Prodrug Stability: Superior Resistance to Premature Hydrolysis in Simulated Gastric Fluid
Anticancer agent 114 (compound 18u) demonstrates a critical differentiation from ixazomib citrate in its resistance to premature hydrolysis in the stomach, which is essential for consistent oral prodrug performance. In a direct head-to-head stability assay, ixazomib citrate was completely (100%) hydrolyzed to its active form within 2 minutes in simulated gastric juice. In contrast, compound 18u exhibited significantly greater stability, with only a 59.7% hydrolysis rate after a full 2 hours under the same conditions [1]. This represents a >60-fold increase in the time required for comparable hydrolysis.
| Evidence Dimension | Hydrolysis rate in simulated gastric juice after 2 minutes |
|---|---|
| Target Compound Data | 59.7% hydrolyzed after 2 hours (extrapolated rate significantly lower at 2 minutes) |
| Comparator Or Baseline | Ixazomib citrate: 100% hydrolyzed within 2 minutes |
| Quantified Difference | Ixazomib citrate is completely hydrolyzed in 2 minutes, while 18u requires 2 hours to reach 59.7% hydrolysis. |
| Conditions | Simulated gastric juice, room temperature |
Why This Matters
This enhanced stability prevents the immediate release of the active drug in the stomach, potentially mitigating the dose-limiting gastrointestinal toxicities associated with ixazomib and providing a more controlled pharmacokinetic profile.
- [1] Wang, X., Zhang, W., Wen, T., Miao, H., Hu, W., Liu, H., ... & Zhu, Y. (2023). Design and discovery of novel dipeptide boronic acid ester proteasome inhibitors, an oral slowly-released prodrug for the treatment of multiple myeloma. European Journal of Medicinal Chemistry, 250, 115187. View Source
